molecular formula C19H25N3O3 B4251944 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide

Cat. No.: B4251944
M. Wt: 343.4 g/mol
InChI Key: CQUCQBFYBFQYES-ROUUACIJSA-N
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Description

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethyl-1-phenylpyrazole and ethylamine, which undergo a series of reactions such as acylation, cyclization, and hydroxylation under controlled conditions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-phenylpyrazole: A precursor in the synthesis of the compound.

    N-ethylacetamide: A simpler analog with similar functional groups.

    4-hydroxyoxolan-3-yl derivatives: Compounds with similar structural features.

Uniqueness

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-21(17-11-25-12-18(17)23)19(24)10-16-13(2)20-22(14(16)3)15-8-6-5-7-9-15/h5-9,17-18,23H,4,10-12H2,1-3H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUCQBFYBFQYES-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COCC1O)C(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1COC[C@@H]1O)C(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide
Reactant of Route 2
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide
Reactant of Route 3
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide
Reactant of Route 4
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide

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